molecular formula C12H28BrNO3 B14215989 1-Propanaminium, N,N,N-tripropyl-, bromate CAS No. 756528-49-1

1-Propanaminium, N,N,N-tripropyl-, bromate

Cat. No.: B14215989
CAS No.: 756528-49-1
M. Wt: 314.26 g/mol
InChI Key: FGLJZXZMIWNYGO-UHFFFAOYSA-M
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Description

1-Propanaminium, N,N,N-tripropyl-, bromate: is a quaternary ammonium compound. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of charged species across different phases. This compound is known for its environmental compatibility, ease of handling, non-corrosive nature, and reusability, making it suitable for various organic synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanaminium, N,N,N-tripropyl-, bromate can be synthesized through the quaternization of tripropylamine with 1-bromopropane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Propanaminium, N,N,N-tripropyl-, bromate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various brominated organic compounds, while reduction can produce amines or other reduced species .

Scientific Research Applications

1-Propanaminium, N,N,N-tripropyl-, bromate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Propanaminium, N,N,N-tripropyl-, bromate exerts its effects involves its ability to facilitate the transfer of charged species across different phases. This is achieved through the formation of ion pairs with the charged species, allowing them to move from one phase to another. The molecular targets and pathways involved include interactions with various anions and cations, enabling efficient phase transfer and catalysis .

Comparison with Similar Compounds

  • Tetrapropylammonium bromide
  • Tetraethylammonium bromide
  • Tetrabutylammonium bromide

Comparison: 1-Propanaminium, N,N,N-tripropyl-, bromate is unique in its specific alkyl chain length and bromate anion, which confer distinct properties compared to other quaternary ammonium compounds. Its environmental compatibility, ease of handling, and reusability make it particularly advantageous for certain applications in organic synthesis and industrial processes .

Properties

CAS No.

756528-49-1

Molecular Formula

C12H28BrNO3

Molecular Weight

314.26 g/mol

IUPAC Name

tetrapropylazanium;bromate

InChI

InChI=1S/C12H28N.BrHO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;(H,2,3,4)/q+1;/p-1

InChI Key

FGLJZXZMIWNYGO-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[O-]Br(=O)=O

Origin of Product

United States

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